molecular formula C13H20N2O2S B256369 2-amino-N-(3-ethoxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-amino-N-(3-ethoxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B256369
M. Wt: 268.38 g/mol
InChI Key: BMSGXHODUWDDAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(3-ethoxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-amino-N-(3-ethoxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is not yet fully understood. However, studies have suggested that it may work by modulating the activity of certain receptors in the brain, such as the N-methyl-D-aspartate (NMDA) receptor. This modulation may help to protect neurons from damage and promote their survival.
Biochemical and Physiological Effects:
Studies have shown that 2-amino-N-(3-ethoxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has a number of biochemical and physiological effects. For example, it has been found to reduce the production of inflammatory cytokines in certain types of cells, suggesting that it may have anti-inflammatory properties. It has also been shown to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-amino-N-(3-ethoxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in lab experiments is its potential neuroprotective effects. This makes it a promising candidate for use in studies of neurodegenerative diseases such as Alzheimer's and Parkinson's. However, one limitation of using this compound is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on 2-amino-N-(3-ethoxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. One potential area of study is its use as a treatment for neurodegenerative diseases. Another area of interest is its potential use as an anti-inflammatory agent, particularly in the context of autoimmune diseases. Additionally, researchers may explore the compound's potential as a treatment for certain types of cancer. Finally, further studies are needed to fully understand the mechanism of action of this compound, which may help to identify new applications and targets for future research.

Synthesis Methods

The synthesis of 2-amino-N-(3-ethoxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves the reaction of 2-bromo-3-ethoxypropylcyclopentene with potassium thiophenolate in the presence of copper(I) iodide. This reaction results in the formation of the intermediate compound 2-ethoxy-3-(thiophen-2-yl)prop-2-en-1-ol, which is then treated with ammonia to yield the final product.

Scientific Research Applications

2-amino-N-(3-ethoxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of neuroscience, where this compound has been found to have neuroprotective effects. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for certain types of cancer.

properties

Product Name

2-amino-N-(3-ethoxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Molecular Formula

C13H20N2O2S

Molecular Weight

268.38 g/mol

IUPAC Name

2-amino-N-(3-ethoxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C13H20N2O2S/c1-2-17-8-4-7-15-13(16)11-9-5-3-6-10(9)18-12(11)14/h2-8,14H2,1H3,(H,15,16)

InChI Key

BMSGXHODUWDDAL-UHFFFAOYSA-N

SMILES

CCOCCCNC(=O)C1=C(SC2=C1CCC2)N

Canonical SMILES

CCOCCCNC(=O)C1=C(SC2=C1CCC2)N

Origin of Product

United States

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